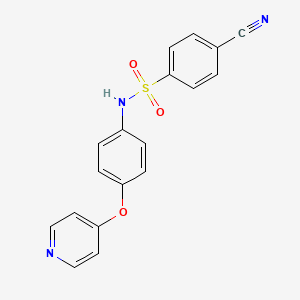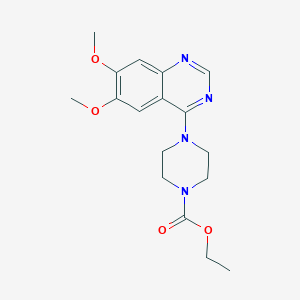![molecular formula C13H10BrCl2NO2 B7542950 5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. This compound is commonly referred to as BDF-589 and is known to have anticancer properties. In
Aplicaciones Científicas De Investigación
BDF-589 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. BDF-589 works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDACs, BDF-589 can induce cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
BDF-589 works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone proteins play a critical role in regulating gene expression, and HDACs are involved in the repression of certain genes. By inhibiting HDACs, BDF-589 can induce the expression of genes that promote cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDF-589 has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. BDF-589 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. By inhibiting angiogenesis, BDF-589 can prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDF-589 in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the role of HDACs in cancer biology. However, one limitation of using BDF-589 is that it is a complex molecule that requires specialized equipment and expertise to synthesize. This can make it difficult for researchers who do not have access to this equipment or expertise to use BDF-589 in their experiments.
Direcciones Futuras
There are several future directions for research on BDF-589. One area of interest is the development of new analogs of BDF-589 that may have improved anticancer properties. Another area of interest is the study of the role of HDACs in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, there is ongoing research on the use of BDF-589 in combination with other anticancer drugs to improve their efficacy.
Métodos De Síntesis
The synthesis of BDF-589 is a complex process that involves multiple steps. The starting material for the synthesis is 2,3-dichlorobenzylamine, which is reacted with 2-bromo-5-nitrofuran to form the intermediate compound. This intermediate is then reduced to form the final product, BDF-589. The synthesis of BDF-589 is a time-consuming process and requires specialized equipment and expertise.
Propiedades
IUPAC Name |
5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2NO2/c1-17(13(18)10-5-6-11(14)19-10)7-8-3-2-4-9(15)12(8)16/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAROSMBLHKTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7542878.png)
![4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542886.png)
![2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)
![5-[[5-Phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7542891.png)
![2-Phenyl-2-[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7542897.png)

![1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole](/img/structure/B7542906.png)
![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)

![4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline](/img/structure/B7542941.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)